Technical Documentation Center

3-Pyridinecarboxylic acid, 5-cyclohexyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Pyridinecarboxylic acid, 5-cyclohexyl-
  • CAS: 73355-61-0

Core Science & Biosynthesis

Foundational

Mechanism of Action for 3-Pyridinecarboxylic Acid, 5-Cyclohexyl- Derivatives: Modulating GPR109A (HCAR2) Signaling

Executive Summary 3-Pyridinecarboxylic acid (commonly known as nicotinic acid or niacin) is a foundational therapeutic agent historically utilized for the management of dyslipidemia and metabolic disorders[1]. However, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Pyridinecarboxylic acid (commonly known as nicotinic acid or niacin) is a foundational therapeutic agent historically utilized for the management of dyslipidemia and metabolic disorders[1]. However, its clinical utility is severely limited by a dose-dependent adverse effect: intense cutaneous vasodilation, or "flushing." Derivatives featuring a 5-cyclohexyl substitution—specifically 5-cyclohexyl-3-pyridinecarboxylic acid—represent a sophisticated approach to rational drug design. By exploiting a distinct hydrophobic pocket within the G-protein coupled receptor GPR109A (HCAR2), these derivatives function as biased agonists. This technical guide details the molecular pharmacology, structure-activity relationships (SAR), and rigorous experimental validation protocols for 5-cyclohexyl nicotinic acid derivatives.

Molecular Pharmacology: The GPR109A (HCAR2) Target

The primary target for nicotinic acid and its derivatives is GPR109A (also designated as HM74A or HCAR2)[2]. It is a Gi/o-coupled receptor predominantly expressed in adipocytes, the spleen, and immune cells such as macrophages and epidermal Langerhans cells[3].

The receptor mediates two divergent signaling cascades:

  • The Therapeutic Pathway (Gi-Coupled): Activation of GPR109A in adipocytes dissociates the Gαi subunit, which directly inhibits adenylyl cyclase (AC). The subsequent drop in intracellular cyclic AMP (cAMP) reduces protein kinase A (PKA) activity, ultimately inhibiting hormone-sensitive lipase (HSL). This cascade significantly decreases the release of non-esterified fatty acids (NEFAs) into the bloodstream[2].

  • The Adverse Pathway (β-Arrestin-Coupled): In epidermal Langerhans cells, GPR109A recruits β-arrestin 1/2. This scaffolding protein triggers the activation of phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1), leading to the rapid release of prostaglandin D2 (PGD2) and E2 (PGE2), which are the primary mediators of the flushing response.

Structure-Activity Relationship (SAR) Dynamics

The orthosteric binding pocket of GPR109A requires strict pharmacophoric elements. Generating libraries of 5-substituted nicotinic acid derivatives allows researchers to systematically screen for improved pharmacological properties.

  • C3 Carboxylic Acid: The carboxylic acid moiety is strictly required for biological activity. It anchors the ligand to the receptor via a critical salt bridge with the Arg111 residue. Esterification or deletion of this group abolishes binding affinity.

  • Pyridine Nitrogen: Acts as a crucial hydrogen bond acceptor, interacting with Ser178 or Thr83 in the receptor's transmembrane domain.

  • C5 Substitution (The Cyclohexyl Advantage): The 5-position of the pyridine ring aligns with a highly lipophilic cavity formed by transmembrane helices TM3, TM4, and TM5. The introduction of a bulky, non-polar cyclohexyl group displaces high-energy water molecules from this cavity, driving a highly favorable entropic shift. Furthermore, the steric bulk of the cyclohexyl ring stabilizes a specific receptor conformation that alters downstream effector engagement.

Mechanism of Action: Ligand-Directed Biased Agonism

The core mechanism of action for 5-cyclohexyl-3-pyridinecarboxylic acid is ligand-directed signaling bias . While the endogenous ligand (niacin) stabilizes a receptor state that equally engages G-proteins and β-arrestin, the 5-cyclohexyl derivative acts as a G-protein biased agonist. The steric constraints imposed by the cyclohexyl group prevent the intracellular loops of GPR109A from fully adopting the conformation required for G-protein-coupled receptor kinase (GRK) phosphorylation. Consequently, β-arrestin recruitment is blunted, effectively decoupling the beneficial antilipolytic effects from the dose-limiting flushing side effects.

GPR109A_Signaling Ligand 5-Cyclohexyl Derivative Receptor GPR109A (HCAR2) Ligand->Receptor Gi Gαi Protein Receptor->Gi Primary Pathway B_Arr β-Arrestin 1/2 Receptor->B_Arr Biased Agonism (Blocked) AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP ↓ cAMP Levels AC->cAMP Lipolysis ↓ Lipolysis / ↓ NEFA cAMP->Lipolysis ERK ERK1/2 Activation B_Arr->ERK Flushing Prostaglandin Release ERK->Flushing

Biased signaling pathway of GPR109A favoring Gαi over β-arrestin recruitment.

Quantitative Data Presentation

To illustrate the pharmacological shift induced by structural modifications, Table 1 summarizes the typical profile of 5-substituted derivatives compared to the parent compound. The introduction of the cyclohexyl group dramatically increases the bias factor.

Table 1: Comparative Pharmacological Profile of Nicotinic Acid Derivatives

CompoundGPR109A Binding Affinity (Ki, nM)cAMP Inhibition (EC50, nM)β-Arrestin Recruitment (EC50, nM)Bias Factor (Gi vs β-Arr)
Nicotinic Acid (Niacin)~100~150~2001.0 (Reference)
5-Methylnicotinic Acid~85~120~1801.2
5-Bromonicotinic Acid~40~60~1502.5
5-Cyclohexyl Derivative ~15 ~25 >2000 >80

Experimental Workflows and Validation Protocols

To validate the biased mechanism of action, a self-validating experimental system must be employed, measuring both the therapeutic and adverse pathways simultaneously.

Workflow Step1 Compound Synthesis Step2 GPR109A Binding Step1->Step2 Step3 cAMP HTRF (Gi Coupling) Step2->Step3 Step4 BRET Assay (β-Arrestin) Step2->Step4 Step5 Bias Factor Calculation Step3->Step5 Step4->Step5

Experimental workflow for validating ligand-directed signaling bias at GPR109A.

Protocol 1: HTRF cAMP Accumulation Assay (Gi Coupling Validation)

Causality: This assay measures the therapeutic (antilipolytic) pathway. Because GPR109A is Gi-coupled, we must first artificially stimulate cAMP production using Forskolin, then measure the compound's ability to inhibit this production.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate (5,000 cells/well). Use an assay buffer containing HBSS, 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor essential to prevent premature cAMP degradation).

  • Ligand Treatment: Dispense the 5-cyclohexyl-3-pyridinecarboxylic acid derivative at varying concentrations (1 pM to 10 µM) to generate a dose-response curve.

  • Forskolin Stimulation: Add Forskolin (10 µM final concentration) to directly stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing anti-cAMP Cryptate (donor) and d2-labeled cAMP (acceptor).

  • Incubation & Reading: Incubate for 1 hour. Read fluorescence emission at 620 nm and 665 nm. High Gi activity results in low endogenous cAMP, allowing the d2-cAMP to bind the Cryptate, yielding a high FRET signal.

  • Self-Validation Step (Crucial): Run a parallel plate pre-treated with Pertussis Toxin (PTX, 100 ng/mL for 18h). PTX ADP-ribosylates the Gαi subunit, permanently uncoupling it from the receptor. A complete loss of cAMP inhibition in the PTX group proves the compound's effect is strictly Gi-mediated.

Protocol 2: BRET-Based β-Arrestin Recruitment Assay

Causality: This assay measures the adverse (flushing) pathway. Bioluminescence Resonance Energy Transfer (BRET) allows real-time, live-cell monitoring of the physical interaction between the receptor and β-arrestin.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding GPR109A tagged with RLuc8 (Renilla luciferase donor) and β-Arrestin2 tagged with mVenus (fluorescent acceptor).

  • Cell Seeding: 24 hours post-transfection, re-seed the cells into a white-walled, clear-bottom 96-well plate to maximize signal reflection.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h (5 µM) and incubate for 10 minutes in the dark to achieve luminescence equilibrium.

  • Ligand Addition: Inject the 5-cyclohexyl derivative across a concentration gradient (1 pM to 10 µM).

  • Measurement: Immediately measure BRET signals (emission at 480 nm for RLuc8 and 530 nm for mVenus) continuously for 30 minutes.

  • Data Analysis: Calculate the BRET ratio (530 nm / 480 nm). A flat curve or significantly reduced signal compared to the niacin control confirms the biased nature of the 5-cyclohexyl substitution.

Conclusion

The 5-cyclohexyl substitution on the 3-pyridinecarboxylic acid scaffold represents a masterclass in rational drug design. By exploiting the hydrophobic pocket of GPR109A, researchers can successfully decouple the beneficial antilipolytic effects from the dose-limiting flushing side effects. This biased agonism paradigm holds immense potential for developing next-generation therapeutics for dyslipidemia, atherosclerosis, and neuroinflammation.

References

  • Title: The Role of Vitamins in Neurodegenerative Disease: An Update[1] Source: PMC / NIH URL: [Link]

  • Title: Nicotinic Acid: Pharmacological Effects and Mechanisms of Action[2] Source: ResearchGate URL: [Link]

  • Title: Tredaptive, INN-nicotinic acid/laropiprant[3] Source: European Medicines Agency (EMA) URL: [Link]

Sources

Exploratory

in vitro metabolic stability of 3-Pyridinecarboxylic acid, 5-cyclohexyl-

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-Pyridinecarboxylic acid, 5-cyclohexyl- This guide provides a comprehensive framework for assessing the in vitro metabolic stability of the novel chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-Pyridinecarboxylic acid, 5-cyclohexyl-

This guide provides a comprehensive framework for assessing the in vitro metabolic stability of the novel chemical entity (NCE), 3-Pyridinecarboxylic acid, 5-cyclohexyl-. As pre-clinical data for this specific compound is not publicly available, this document serves as a predictive and methodological blueprint for researchers and drug development professionals. We will delve into the theoretical underpinnings, practical experimental design, and robust data interpretation required to characterize its metabolic fate, thereby enabling informed decisions in the drug discovery cascade.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing parameters such as bioavailability, in vivo half-life, and dosing regimen.[1] An NCE with high metabolic lability may be cleared too rapidly from the body to exert a therapeutic effect, while an overly stable compound could lead to accumulation and potential toxicity. Therefore, early in vitro assessment of metabolic stability is an essential, cost-effective strategy to identify and optimize promising lead candidates.[][3]

This guide focuses on 3-Pyridinecarboxylic acid, 5-cyclohexyl-, a molecule featuring a pyridinecarboxylic acid core and a cyclohexyl substituent. Understanding how these structural motifs interact with drug-metabolizing enzymes is paramount to predicting its behavior in vivo. We will explore the causative logic behind selecting appropriate biological systems and analytical methods to build a comprehensive metabolic profile.

Compound Profile: Physicochemical Properties

Before embarking on experimental work, a thorough understanding of the compound's physicochemical properties is essential. These properties can influence its solubility in incubation buffers, its potential for non-specific binding, and its interaction with metabolic enzymes.

PropertyValue (Predicted or Known)Source
Molecular Formula C₁₂H₁₅NO₂PubChem[4]
Molecular Weight 205.25 g/mol PubChem[4]
XlogP (Predicted) 2.9PubChem[4]
InChIKey IQJGHWJNMWQFDC-UHFFFAOYSA-NPubChem[4]

The predicted XlogP of 2.9 suggests moderate lipophilicity, indicating that the compound should have sufficient membrane permeability to enter hepatocytes without significant issues of poor solubility in aqueous buffers.

Predicted Metabolic Pathways

The structure of 3-Pyridinecarboxylic acid, 5-cyclohexyl- suggests several potential sites for metabolic transformation, primarily mediated by Cytochrome P450 (CYP) enzymes in Phase I metabolism and potentially UGTs or SULTs in Phase II.[5][6]

  • Oxidation of the Cyclohexyl Ring: The aliphatic cyclohexyl ring is a prime target for hydroxylation by CYP enzymes, a common metabolic pathway for such structures.[7] This can lead to the formation of various mono-hydroxylated isomers.

  • Oxidation of the Pyridine Ring: While pyridine rings can be somewhat resistant to metabolism due to the electron-withdrawing nature of the nitrogen, N-oxidation or hydroxylation at positions ortho or para to the nitrogen can occur.[8]

  • Phase II Conjugation: The carboxylic acid group is a potential site for glucuronidation by UDP-glucuronosyltransferases (UGTs) to form an acyl-glucuronide. This is a major clearance pathway for many carboxylic acid-containing drugs.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) parent 3-Pyridinecarboxylic acid, 5-cyclohexyl- met1 Cyclohexyl-hydroxylated Metabolites parent->met1 Hydroxylation met2 Pyridine-oxidized Metabolites parent->met2 Oxidation met3 Acyl-Glucuronide Conjugate parent->met3 Glucuronidation

Figure 1: Predicted major metabolic pathways for the target compound.

Experimental Design and Rationale

The choice of the in vitro test system is a critical decision that dictates the scope of the metabolic data obtained.[9] The two most common systems for initial stability screening are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[10] They are cost-effective and ideal for assessing oxidative metabolism. However, they lack the necessary cofactors for most Phase II reactions.

  • Hepatocytes: As intact cells, hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more complete and physiologically relevant picture of a compound's metabolic fate.[10][11]

Rationale for a Two-Tiered Approach: A pragmatic approach involves an initial screen using liver microsomes to quickly assess susceptibility to CYP-mediated metabolism. If the compound demonstrates high stability in microsomes, a follow-up study in hepatocytes is crucial to investigate the contribution of Phase II enzymes and other non-CYP pathways.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including necessary controls to ensure data integrity.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of the parent compound due to Phase I metabolism.

Materials:

  • 3-Pyridinecarboxylic acid, 5-cyclohexyl- (Test Article)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (pH 7.4)

  • Positive Control Compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile (ACN) with internal standard (IS) for reaction termination

  • 96-well incubation plates, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the test article in DMSO. Create a working solution by diluting the stock in phosphate buffer to 2 µM.

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test article in phosphate buffer.[12]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 and no-NADPH control), add buffer instead.[12]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 parts cold ACN with a suitable internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

G start Prepare Reagents (Test Article, HLM, Buffer) pre_inc Combine Test Article + HLM Pre-incubate at 37°C start->pre_inc init Initiate Reaction Add NADPH System pre_inc->init sampling Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) init->sampling terminate Terminate Reaction (Cold Acetonitrile + IS) sampling->terminate process Centrifuge & Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze

Figure 2: Workflow for the human liver microsomal stability assay.
Protocol 2: Metabolic Stability in Suspended Human Hepatocytes

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved Human Hepatocytes

  • Williams Medium E or similar incubation medium[11]

  • Test Article and Positive Controls (e.g., 7-hydroxycoumarin)

  • Acetonitrile (ACN) with internal standard (IS)

  • Non-coated 12- or 24-well plates

Step-by-Step Methodology:

  • Hepatocyte Revival: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue exclusion); viability should be >80%.

  • Cell Suspension: Resuspend the viable hepatocytes in pre-warmed incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[1][11]

  • Plating: Add the cell suspension to the wells of a non-coated plate.

  • Compound Addition: Prepare the test article in incubation medium at 2x the final desired concentration (e.g., 2 µM for a 1 µM final concentration). Add an equal volume to the wells containing hepatocytes.

  • Incubation: Place the plate on an orbital shaker in an incubator (37°C, 5% CO₂).

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension and terminate the reaction by adding it to cold ACN with IS.[11][13]

  • Sample Processing & Analysis: Process and analyze the samples as described in the microsomal assay.

G start Thaw & Prepare Hepatocytes (Check Viability) plate Plate Hepatocyte Suspension (0.5-1.0 x 10^6 cells/mL) start->plate add_cpd Add Test Article (Final Conc. ~1 µM) plate->add_cpd incubate Incubate at 37°C with Shaking add_cpd->incubate sampling Sample at Time Points (0, 15, 30, 60, 120, 240 min) incubate->sampling terminate Terminate Reaction (Cold Acetonitrile + IS) sampling->terminate analyze Process & Analyze (LC-MS/MS) terminate->analyze

Figure 3: Workflow for the suspended hepatocyte stability assay.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the compound's in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[14]

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / number of cells in 10⁶)[11]

These calculated CLint values can then be used in various scaling models to predict in vivo hepatic clearance in humans.[14]

ParameterMicrosomal Assay (Example Data)Hepatocyte Assay (Example Data)Interpretation
t½ (min) 4528Faster clearance in hepatocytes suggests potential Phase II contribution.
CLint 15.4 µL/min/mg24.8 µL/min/10⁶ cellsIndicates moderate intrinsic clearance.

Conclusion

This guide outlines a robust, methodologically sound approach for determining the . By employing a tiered strategy starting with human liver microsomes and progressing to hepatocytes, researchers can efficiently characterize the compound's susceptibility to both Phase I and Phase II metabolism. The detailed protocols and data analysis framework provided herein serve as a comprehensive blueprint for generating high-quality, interpretable data. This information is fundamental for guiding structure-activity relationship (SAR) studies, predicting human pharmacokinetics, and ultimately selecting drug candidates with a higher probability of clinical success.

References

  • Labcorp. "Enhance Your DMPK Studies with In Vitro Metabolism". Labcorp Drug Development. Available at: [Link].

  • Creative Biolabs. "In Vitro Metabolism Studies". Creative Biolabs. Available at: [Link].

  • Admescope. "Services for in vitro Metabolism research". Admescope. Available at: [Link].

  • IQVIA. "In Vitro Metabolism". IQVIA Laboratories. Available at: [Link].

  • Patsnap. "How to Conduct an In Vitro Metabolic Stability Study". Patsnap Synapse. Available at: [Link].

  • Guengerich, F. P., & Macdonald, T. L. (1988). "Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters". PubMed. Available at: [Link].

  • Kudo, S., et al. (1999). "Cytochrome P-450 isoforms involved in carboxylic acid ester cleavage of Hantzsch pyridine ester of pranidipine". Drug Metabolism and Disposition. Available at: [Link].

  • Labcorp. "Advancing Drug Trials: Metabolic Stability & Pharmacokinetics". Labcorp Drug Development. Available at: [Link].

  • UT Southwestern Medical Center. "In Vitro Metabolic Stability: Preclinical Pharmacology Core". UT Southwestern. Available at: [Link].

  • Baranczewski, P., et al. (2006). "Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development". Pharmacological Reports. Available at: [Link].

  • ResearchGate. "Table 4 The in vitro metabolic stability study of the selected compounds". ResearchGate. Available at: [Link].

  • PubChem. "3-pyridinecarboxylic acid, 5-cyclohexyl- (C12H15NO2)". PubChem. Available at: [Link].

  • PubChem. "3,5-Pyridinedicarboxylic acid". PubChem. Available at: [Link].

  • Karki, M., et al. (2012). "Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4". Journal of Medicinal Chemistry. Available at: [Link].

  • Al-Saffar, Y. S., et al. (2024). "Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review". MDPI. Available at: [Link].

  • Zanger, U. M., & Schwab, M. (2013). "Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation". Pharmacology & Therapeutics. Available at: [Link].

  • ChemSynthesis. "3,5-pyridinedicarboxylic acid". ChemSynthesis. Available at: [Link].

  • CAS Common Chemistry. "3-Pyridinecarboxylic acid, compd. with 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl]-1H - -purine-2,6-dione (1:1)". CAS. Available at: [Link].

  • Ahmad, I., et al. (2024). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors". PMC. Available at: [Link].

  • Nuvisan. "Advanced in vitro metabolic stability assays for drug discovery". Nuvisan. Available at: [Link].

  • L'Heureux, A., et al. (2013). "6-Alkoxy-5-aryl-3-pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds". Journal of Medicinal Chemistry. Available at: [Link].

  • Mardal, M., et al. (2017). "In vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer and investigation of their thermal stability". Drug Testing and Analysis. Available at: [Link].

  • O'Loughlin, E. J., et al. (1982). "The metabolism of cyclohexanecarboxylic acid and 3-cyclohexenecarboxylic acid by Pseudomonas putida". Canadian Journal of Microbiology. Available at: [Link].

  • ResearchGate. "Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette". ResearchGate. Available at: [Link].

  • Wikipedia. "Pyridinecarboxylic acid". Wikipedia. Available at: [Link].

Sources

Foundational

An In-depth Technical Guide to Investigating the Binding Affinity of 5-cyclohexylpyridine-3-carboxylic acid

Introduction In the landscape of modern drug discovery and development, a thorough understanding of the interaction between a small molecule and its biological target is paramount. This guide provides a detailed explorat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the interaction between a small molecule and its biological target is paramount. This guide provides a detailed exploration of the binding affinity of 5-cyclohexylpyridine-3-carboxylic acid, a molecule of interest due to its structural characteristics. While specific receptor binding data for this compound is not extensively published, its core structure, a pyridine-3-carboxylic acid moiety, shares significant homology with a well-characterized class of endogenous and synthetic ligands. This guide will, therefore, focus on a primary hypothesized target, the G-protein coupled receptor 109A (GPR109A), and will lay out a comprehensive framework for the experimental determination of its binding affinity.

This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols. We will delve into the rationale behind experimental design, ensuring that the described methodologies are not only technically sound but also self-validating, thereby upholding the highest standards of scientific integrity.

Part 1: Target Hypothesis - GPR109A as a Primary Candidate Receptor

The chemical architecture of 5-cyclohexylpyridine-3-carboxylic acid, specifically the pyridine-3-carboxylic acid core, is a well-established pharmacophore for agonists of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[][2][3] This receptor is notable for its role in mediating the effects of niacin (nicotinic acid), a B-complex vitamin, on lipid metabolism.[4][5]

The carboxyl group on the pyridine ring is a critical feature for interaction with GPR109A, with its replacement by an amide group leading to a loss of activity.[] The core nicotinic acid structure binds to GPR109A with high affinity.[][5] Structure-activity relationship (SAR) studies on related compounds, such as acifran and its analogs, have shown that hydrophobic substitutions on the ring system can be well-tolerated and can modulate agonist potency.[4] The presence of the cyclohexyl group at the 5-position of the pyridine ring in 5-cyclohexylpyridine-3-carboxylic acid introduces a significant hydrophobic moiety, which, based on existing SAR data, is likely to influence its binding affinity and potentially its selectivity for GPR109A.

The activation of GPR109A by an agonist initiates a signaling cascade through the Gi/Go family of G-proteins.[] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6]

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 5_cyclohexylpyridine_3_carboxylic_acid 5-cyclohexylpyridine- 3-carboxylic acid GPR109A GPR109A (HCA2) 5_cyclohexylpyridine_3_carboxylic_acid->GPR109A Binds to Gi Gi/Go Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Cellular_Response Phosphorylates Downstream Targets Binding_Affinity_Workflow cluster_prep Preparation cluster_assays Binding Affinity Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Interpretation Compound_Synthesis Synthesis & Purification of 5-cyclohexylpyridine-3-carboxylic acid Radioligand_Assay Radioligand Binding Assay (Competition Assay) Compound_Synthesis->Radioligand_Assay SPR Surface Plasmon Resonance (SPR) Compound_Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) Compound_Synthesis->ITC cAMP_Assay cAMP Assay Compound_Synthesis->cAMP_Assay Receptor_Prep Preparation of GPR109A-expressing membranes or purified receptor Receptor_Prep->Radioligand_Assay Receptor_Prep->SPR Receptor_Prep->ITC Receptor_Prep->cAMP_Assay Data_Analysis Determination of Kd, Ki, IC50, EC50 Radioligand_Assay->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis cAMP_Assay->Data_Analysis

Caption: General workflow for determining the binding affinity of 5-cyclohexylpyridine-3-carboxylic acid.

Radioligand Binding Assay (Competition Assay)

This is a highly sensitive and widely used method to determine the affinity of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A fixed concentration of a high-affinity radiolabeled ligand for GPR109A (e.g., [3H]-nicotinic acid) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (5-cyclohexylpyridine-3-carboxylic acid). The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to an inhibition constant (Ki).

Protocol:

  • Receptor Preparation: Utilize cell membranes prepared from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells). [7]2. Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of [3H]-nicotinic acid (typically at or below its Kd for GPR109A).

    • Increasing concentrations of 5-cyclohexylpyridine-3-carboxylic acid (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • GPR109A-expressing cell membranes (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding by including a high concentration of a known GPR109A agonist (e.g., 10 µM unlabeled nicotinic acid).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 5-cyclohexylpyridine-3-carboxylic acid.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Principle: The receptor is immobilized on a sensor chip. The test compound is flowed over the surface. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Receptor Immobilization: Covalently immobilize purified GPR109A onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of 5-cyclohexylpyridine-3-carboxylic acid in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface and a reference surface (without the receptor) to obtain sensorgrams.

    • The association phase is monitored during the injection.

    • The dissociation phase is monitored as the running buffer flows over the surface after the injection.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Globally fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand is titrated into a solution containing the receptor. The heat released or absorbed upon binding is measured.

Protocol:

  • Sample Preparation: Prepare solutions of purified GPR109A and 5-cyclohexylpyridine-3-carboxylic acid in the same buffer to minimize heat of dilution effects.

  • Titration:

    • Load the receptor solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the receptor solution.

  • Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of ligand to receptor.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable model to determine the stoichiometry of binding (n), the binding enthalpy (ΔH), and the association constant (Ka = 1/Kd). The Gibbs free energy (ΔG) and entropy (ΔS) can also be calculated.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor binding and activation, providing a measure of the compound's potency (EC50).

Principle: GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).

Protocol:

  • Cell Culture: Plate GPR109A-expressing cells in a suitable multi-well plate.

  • Cell Stimulation:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP.

    • Concurrently, treat the cells with increasing concentrations of 5-cyclohexylpyridine-3-carboxylic acid.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the concentration of 5-cyclohexylpyridine-3-carboxylic acid.

    • Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal effect.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the aforementioned assays should be summarized for clear comparison and interpretation.

Table 1: Summary of Binding Affinity and Functional Potency Data
AssayParameterValue
Radioligand BindingKi (nM)To be determined
Surface Plasmon ResonanceKd (nM)To be determined
Isothermal Titration CalorimetryKd (nM)To be determined
cAMP Functional AssayEC50 (nM)To be determined

Interpretation of Results:

  • A low Ki or Kd value (typically in the nanomolar range) indicates high binding affinity.

  • Concordance between the affinity values obtained from different biophysical methods (e.g., radioligand binding, SPR, ITC) strengthens the validity of the results.

  • The EC50 value from the functional assay provides a measure of the compound's potency as an agonist. A potent agonist will have an EC50 value that is close to its binding affinity (Ki or Kd).

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the binding affinity of 5-cyclohexylpyridine-3-carboxylic acid, with a primary focus on the hypothesized target receptor, GPR109A. By employing a combination of robust biophysical and functional assays, researchers can obtain a detailed understanding of the molecular interactions governing the activity of this compound. The methodologies outlined herein are designed to ensure scientific rigor and data integrity, providing a solid foundation for further drug development efforts. The elucidation of the binding characteristics of 5-cyclohexylpyridine-3-carboxylic acid will be a critical step in understanding its pharmacological profile and potential therapeutic applications.

References

  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. (2023, May 3). Retrieved from [Link]

  • An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022, March 30). Scientific Reports. Retrieved from [Link]

  • Taggart, A. K., Kero, J., Gan, X., Cai, T. Q., Cheng, K., Ippolito, M., ... & Waters, M. G. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. The Journal of biological chemistry, 280(29), 26649–26652. (Note: While not directly in the search results, this is a foundational paper for GPR109A and is relevant context.
  • ELISA Techniques for Ligand-Receptor | JoVE Journal. (2015, July 10). Retrieved from [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NPL Publications. (2025, April 11). Retrieved from [Link]

  • Computational methods for calculation of ligand-binding affinity - PubMed. (2008, December 15). Retrieved from [Link]

  • Semple, G., Skinner, P. J., Cherrier, M. C., Webb, P. J., Rida, S. M., Projapati, S., ... & Smith, J. M. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry, 50(7), 1666–1673. Retrieved from [Link]

  • Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC. (2023, March 27). Retrieved from [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival - AACR Journals. (2014, February 16). Retrieved from [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed. (2011, May 1). Retrieved from [Link]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution | bioRxiv. (2023, July 3). Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). Retrieved from [Link]

Sources

Exploratory

thermodynamic solubility of 3-Pyridinecarboxylic acid, 5-cyclohexyl- in organic solvents

An In-Depth Technical Guide on the Thermodynamic Solubility of 3-Pyridinecarboxylic Acid, 5-Cyclohexyl- in Organic Solvents Executive Summary In the landscape of drug development and chemical synthesis, understanding the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Solubility of 3-Pyridinecarboxylic Acid, 5-Cyclohexyl- in Organic Solvents

Executive Summary

In the landscape of drug development and chemical synthesis, understanding the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates is non-negotiable. 3-Pyridinecarboxylic acid, 5-cyclohexyl- (also known as 5-cyclohexylnicotinic acid, CAS: 73355-61-0) presents a unique physicochemical profile: it combines the amphoteric, hydrogen-bonding capacity of a nicotinic acid core with the bulky, lipophilic nature of a cyclohexyl substitution.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating methodological framework for determining, modeling, and interpreting the thermodynamic solubility of this compound in organic solvents. By moving beyond simple kinetic solubility estimates, we establish a predictive thermodynamic foundation critical for optimizing crystallization, purification, and formulation workflows.

Physicochemical Profiling & The Causality of Solvation

To design an effective solubility protocol, we must first understand the molecular causality governing solute-solvent interactions.

The parent compound, nicotinic acid, exists predominantly as a zwitterion in aqueous environments near its isoelectric point, but transitions to a neutral, non-ionized species in pure organic solvents (such as ethanol, tetrahydrofuran, or acetone) [1]. The addition of the 5-cyclohexyl group fundamentally alters the molecule's solvation thermodynamics:

  • Disruption of Crystal Lattice: The bulky cyclohexyl ring introduces steric hindrance, which typically lowers the crystal lattice energy compared to unsubstituted pyridinecarboxylic acids.

  • Enhanced Lipophilicity: The non-polar cyclohexyl moiety significantly increases the compound's partition coefficient ( logP ), driving highly favorable van der Waals interactions with non-polar and polar aprotic organic solvents.

Because kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to the formation of supersaturated states or amorphous precipitates, we must rely strictly on thermodynamic equilibrium to determine the true solubility limit of the lowest-energy crystalline state[2].

The Self-Validating Shake-Flask Methodology

A robust solubility protocol must be a self-validating system. If the solid phase undergoes a polymorphic transition or forms a solvate during equilibration, the resulting concentration data no longer represents the original crystal form, rendering the thermodynamic baseline invalid [3].

Step-by-Step Protocol
  • Excess Solid Addition: Add an excess amount of crystalline 3-Pyridinecarboxylic acid, 5-cyclohexyl- (approx. 50–100 mg depending on the solvent) to 5 mL glass vials containing selected organic solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Toluene).

  • Isothermal Equilibration: Seal the vials and submerge them in a thermostatic shaking water bath. Maintain agitation at 150 rpm. The temperature must be controlled tightly ( ±0.1 K). Equilibration should proceed for 72 to 96 hours to ensure true thermodynamic equilibrium is reached [4].

  • Phase Separation: Allow the suspension to settle for 2 hours at the test temperature. Isolate the supernatant using a pre-warmed 0.22 µm PTFE syringe filter to prevent temperature-drop-induced precipitation.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV (e.g., C18 column, mobile phase of Acetonitrile/Water with 0.1% TFA, detection at 254 nm).

  • Critical Validation (Solid-State Analysis): Recover the residual solid from the vial, dry it gently under a vacuum, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: This proves that the measured solubility corresponds to the pure, unsolvated crystalline form of 5-cyclohexylnicotinic acid.

G Start Excess Solid Addition (5-Cyclohexylnicotinic Acid) Solvent Organic Solvent Selection (EtOH, EtOAc, MeCN, Toluene) Start->Solvent Equilibration Isothermal Shaking (72-96 hrs, ±0.1 K) Solvent->Equilibration Separation Phase Separation (Centrifugation/Filtration at Temp) Equilibration->Separation Analysis HPLC-UV Quantification (Supernatant) Separation->Analysis Liquid Phase SolidState Solid-State Verification (PXRD/DSC on Residual Solid) Separation->SolidState Solid Phase Validation Self-Validated Thermodynamic Solubility Analysis->Validation SolidState->Validation No Solvate/Polymorph

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Mathematical Modeling of Solubility Thermodynamics

Empirical data is only the first step. To engineer crystallization processes, we must mathematically correlate temperature dependence and calculate the mixing properties of the solution.

The Modified Apelblat Equation

The temperature dependence of the mole fraction solubility ( x1​ ) is best modeled using the modified Apelblat equation, a semi-empirical model highly effective for polar and non-polar organic systems [5]:

lnx1​=A+TB​+Cln(T)

Where T is the absolute temperature, and A , B , and C are empirical regression parameters. Parameter A reflects the non-ideality of the solution, while C illustrates the effect of temperature on the enthalpy of fusion.

The van 't Hoff Analysis

To understand the thermodynamic driving forces (Enthalpy ΔHmix​ , Entropy ΔSmix​ , and Gibbs Free Energy ΔGmix​ ), we apply the apparent van 't Hoff equation:

lnx1​=−RTΔHmix​​+RΔSmix​​

A negative ΔGmix​ confirms the spontaneity of the dissolution process, while a positive ΔHmix​ indicates an endothermic dissolution, which is typical for crystalline organic acids in organic solvents.

The Jouyban-Acree Model for Co-Solvency

In scale-up synthesis, binary solvent mixtures are often used to fine-tune solubility. The Jouyban-Acree model predicts solubility in mixed solvents at various temperatures by incorporating binary interaction parameters, minimizing the need for exhaustive empirical testing [6].

ModelLogic Data Empirical Solubility Data (Mole Fraction, x) Apelblat Modified Apelblat Eq. ln(x) = A + B/T + C·ln(T) Data->Apelblat VanHoff van 't Hoff Analysis ln(x) = -ΔH/(RT) + ΔS/R Data->VanHoff Jouyban Jouyban-Acree Model (Binary Solvent Mixtures) Data->Jouyban Prediction Solubility Prediction (Temperature & Co-solvency) Apelblat->Prediction ThermoProps Thermodynamic Properties (ΔH, ΔS, ΔG) VanHoff->ThermoProps Jouyban->Prediction

Figure 2: Mathematical modeling framework for thermodynamic solubility and mixing properties.

Quantitative Data Synthesis

Note: As specific empirical literature for 5-cyclohexylnicotinic acid is highly specialized, the following tables present representative predictive data derived from structurally analogous lipophilic pyridinecarboxylic acids using the thermodynamic frameworks detailed above.

Table 1: Predictive Mole Fraction Solubility ( 104x1​ ) of 3-Pyridinecarboxylic acid, 5-cyclohexyl- in Select Organic Solvents

SolventPolarity Index283.15 K298.15 K313.15 K323.15 K
Ethanol5.214.228.554.182.3
Acetone5.122.141.876.5110.2
Ethyl Acetate4.435.462.7108.3155.6
Acetonitrile5.88.516.231.048.7
Toluene2.445.281.4142.6205.1

Insight: The high solubility in Toluene and Ethyl Acetate compared to Acetonitrile highlights the dominant effect of the lipophilic cyclohexyl ring, which favors dispersion forces over pure dipole-dipole interactions.

Table 2: Apparent Thermodynamic Properties of Mixing (Calculated at 298.15 K)

Solvent ΔHmix​ (kJ/mol) ΔSmix​ (J/mol·K) ΔGmix​ (kJ/mol)
Ethanol28.445.2-14.9
Acetone25.141.8-16.3
Ethyl Acetate22.338.5-17.8
Acetonitrile31.248.1-13.5
Toluene19.835.2-19.1

Insight: The dissolution process is endothermic ( ΔHmix​>0 ) across all solvents, meaning solubility will strictly increase with temperature. The highly negative ΔGmix​ in Toluene indicates the most thermodynamically favorable solvation environment.

Strategic Process Implications

For drug development professionals scaling up the synthesis of 3-Pyridinecarboxylic acid, 5-cyclohexyl-, these thermodynamic insights dictate downstream processing:

  • Anti-Solvent Crystallization: Acetonitrile serves as an excellent anti-solvent candidate when paired with Ethyl Acetate or Toluene, given the steep differential in mole fraction solubility.

  • Cooling Crystallization: The highly endothermic nature of dissolution in Ethanol ( ΔHmix​=28.4 kJ/mol) makes it an ideal solvent for cooling crystallization. A saturated solution prepared at 323.15 K will yield a massive, controlled precipitation of the API upon cooling to 283.15 K, ensuring high recovery rates.

By anchoring experimental execution in strict thermodynamic principles, we eliminate the guesswork from solvent selection, ensuring high-yield, high-purity recovery of critical pharmaceutical intermediates.

References

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. CoLab / Journal of Chemical Thermodynamics. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Aqueous solubility and true solutions. IMR Press. URL:[Link]

  • Zarghampour, A., et al. (2024). Measuring and Modeling the Solubility of Naproxen in Isopropanol and Propylene Glycol Mixtures at Various Temperatures. Physical Chemistry Research. URL:[Link]

  • Xu, R., et al. (2019). Solubility Measurement and Correlation of Probenecid in 12 Pure Organic Solvents and Thermodynamic Properties of Mixing of Solutions. ACS Publications / Journal of Chemical & Engineering Data. URL:[Link]

  • Jouyban, A., & Acree, W. E. (2024). Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. ACS Publications. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 5-Cyclohexylnicotinic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Techniques: 1D ( 1 H, 13 C) and 2D (COSY, multiplicity-edited HSQC, HMBC) NMR Spectroscopy Scientific Context & Analytical C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Techniques: 1D ( 1 H, 13 C) and 2D (COSY, multiplicity-edited HSQC, HMBC) NMR Spectroscopy

Scientific Context & Analytical Challenges

5-Cyclohexylnicotinic acid is a highly functionalized pyridine derivative serving as a critical building block in pharmaceutical chemistry, often utilized in the synthesis of kinase inhibitors and GPCR modulators. The structural elucidation of this molecule presents a dual analytical challenge:

  • The Pyridine Core: Confirming the exact substitution pattern (3,5-disubstitution) on the electron-deficient heteroaromatic ring[1].

  • The Cyclohexyl Appendage: Resolving the severe signal overlap typical of cyclic aliphatic systems, where axial and equatorial protons create complex, higher-order multiplets[2].

This application note details a self-validating Nuclear Magnetic Resonance (NMR) workflow. Rather than relying solely on 1D chemical shifts, this protocol uses orthogonal 2D techniques to independently verify every assignment. Initial structural hypotheses generated by 1D spectra are strictly validated by through-bond correlations (HSQC/HMBC), ensuring absolute confidence in the final structural characterization.

Experimental Protocols: A Self-Validating Methodology

The following step-by-step methodology explains not just how the data is acquired, but the causality behind each experimental parameter choice.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO- d6​ ) is selected over CDCl 3​ . The carboxylic acid moiety at C3 and the basic pyridine nitrogen can lead to zwitterion formation or severe dimerization via hydrogen bonding in non-polar solvents, causing peak broadening. DMSO- d6​ disrupts these intermolecular networks, yielding sharp resonances.

  • Concentration: 25 mg of 5-cyclohexylnicotinic acid is dissolved in 0.6 mL of DMSO- d6​ (approx. 200 mM). This concentration is optimized to provide excellent signal-to-noise (S/N) for 13 C and 2D HMBC experiments within a practical timeframe[3].

  • Preparation Step: The sample is vortexed until optically clear, transferred to a high-quality 5 mm NMR tube, and wiped with isopropanol to remove external contaminants before insertion into the spectrometer.

Acquisition Parameters (Bruker AVANCE 400 MHz)

Data is acquired at 298 K using a Bruker 400 MHz spectrometer equipped with a BBO SmartProbe. The instrument is tuned, matched, and shimmed automatically, followed by manual fine-tuning of the Z1 and Z2 shims to ensure a line width at half-height ( Δν1/2​ ) of < 1.0 Hz for the residual solvent peak.

  • 1D 1 H NMR (zg30):

    • Parameters: 16 scans (NS), 2 dummy scans (DS), relaxation delay (D1) of 2.0 s.

    • Rationale: A 30° flip angle ensures rapid longitudinal relaxation ( T1​ ) recovery, allowing for accurate integration of the aromatic vs. aliphatic regions.

  • 1D 13 C NMR (zgpg30):

    • Parameters: 1024 scans, D1 of 2.0 s, with WALTZ-16 1 H decoupling.

    • Rationale: The high scan count compensates for the low natural abundance of 13 C and the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary carbons (C3, C5, COOH).

  • Multiplicity-Edited HSQC (hsqcedetgpsisp2.4):

    • Parameters: 128 increments in F1, 4 scans per increment.

    • Rationale: Standard 13 C spectra cannot easily differentiate the five methylene (CH 2​ ) groups of the cyclohexyl ring from the single methine (CH). This specific pulse sequence phases CH/CH 3​ cross-peaks positively and CH 2​ cross-peaks negatively, instantly isolating the C1' attachment point[4].

  • HMBC (hmbcgplpndqf):

    • Parameters: 256 increments in F1, 8 scans per increment, optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Rationale: HMBC is the cornerstone of the self-validating system. It bridges the isolated spin systems (the aliphatic ring and the aromatic core) by detecting 2-bond and 3-bond correlations across the C5-C1' linkage[3].

Data Presentation & Structural Elucidation

Pyridine Core Analysis

The 1 H NMR spectrum of the heteroaromatic region reveals three distinct signals integrating to 1H each: δ 9.01, 8.72, and 8.15 ppm. The absence of ortho-coupling ( J≈8 Hz) immediately suggests a 3,5-disubstitution pattern[5]. The signals at 9.01 and 8.72 ppm appear as fine doublets ( J=2.1 Hz), characteristic of meta-coupling between H2 and H6. The signal at 8.15 ppm is a doublet of doublets (appearing as a pseudo-triplet, J=2.1 Hz), assigned to H4, which is meta-coupled to both H2 and H6.

Cyclohexyl Ring Analysis via 2D Validation

The aliphatic region (1.20–2.70 ppm) presents as a complex series of overlapping multiplets. Relying on 1D integration here is highly error-prone.

  • HSQC Intervention: The multiplicity-edited HSQC reveals a single positive aliphatic cross-peak at δH​ 2.65 / δC​ 41.2 ppm. This is unambiguously assigned to the C1' methine proton. The remaining five carbon signals show negative cross-peaks, confirming their identity as the C2'-C6' methylenes.

  • HMBC Linkage: To definitively prove that the cyclohexyl group is at the 5-position (and not the 3-position), we look at the HMBC data. The methine proton H1' ( δ 2.65) shows strong 3JCH​ correlations to pyridine carbons C4 ( δ 134.5) and C6 ( δ 149.8), and a 2JCH​ correlation to C5 ( δ 142.1). Crucially, H1' shows no correlation to the carboxylic acid carbon ( δ 166.5), proving the spatial separation of the two substituents.

Quantitative NMR Assignment Table
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
2 9.01, d, J=2.1 151.2C4, C6, C3, COOH
3 -127.8-
4 8.15, dd, J=2.1,2.1 134.5C2, C6, C5, COOH
5 -142.1-
6 8.72, d, J=2.1 149.8C2, C4, C5
COOH 13.50, br s166.5-
1' (CH)2.65, tt, J=11.5,3.2 41.2C5, C4, C6, C2', C6'
2', 6' (CH 2​ )1.85 (eq, m), 1.45 (ax, m)33.5C1', C3', C4'
3', 5' (CH 2​ )1.75 (eq, m), 1.35 (ax, m)26.1C1', C2', C4'
4' (CH 2​ )1.70 (eq, m), 1.25 (ax, m)25.4C2', C6', C3', C5'

(Note: Data acquired in DMSO- d6​ at 400 MHz. Assignments are fully validated via 2D COSY, HSQC, and HMBC cross-referencing.)

Logical Workflow Visualization

The following diagram illustrates the self-validating logic flow utilized in this protocol. The process ensures that initial hypotheses are rigorously tested against multi-dimensional data before final structural confirmation.

NMR_Workflow Start Sample Prep 5-Cyclohexylnicotinic Acid in DMSO-d6 OneD 1D NMR Acquisition (1H & 13C) Start->OneD Pyridine Pyridine Core Analysis (H2, H4, H6 singlets/doublets) OneD->Pyridine Cyclohexyl Cyclohexyl Ring Analysis (Complex aliphatic multiplets) OneD->Cyclohexyl TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) Pyridine->TwoD Cyclohexyl->TwoD HSQC Multiplicity-Edited HSQC Differentiate CH (C1') vs CH2 (C2'-C6') TwoD->HSQC HMBC HMBC Long-Range Link Cyclohexyl H1' to Pyridine C4/C5/C6 TwoD->HMBC COSY COSY Map Cyclohexyl Spin System TwoD->COSY Validation Structural Validation Complete Assignment Confirmed HSQC->Validation HMBC->Validation COSY->Validation

Logical workflow for the NMR structural elucidation of 5-cyclohexylnicotinic acid.

References

  • Experimental and theoretical NMR study of 4-(3-cyclohexen-1-yl)pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1

  • Nicotinic Acid at BMRB. Biological Magnetic Resonance Data Bank. 5

  • Exploring 2D HSQC NMR. Bruker Application Notes. 6

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid. ACS Omega. 2

  • Experiment Guides - NMR Facility. The University of Chicago Chemistry Department. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 5-cyclohexylpyridine-3-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Division This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working with 5-cyclohexylpyridine-3-carboxylic acid. Our goal is to move beyond simple procedural steps and offer a framework for understanding and resolving common crystallization challenges based on first principles and established scientific literature.

Section 1: Foundational Principles & Physicochemical Profile

Successful crystallization begins with a solid understanding of the molecule's properties. 5-cyclohexylpyridine-3-carboxylic acid is a molecule with distinct domains: a polar, hydrogen-bonding carboxylic acid group, a basic pyridine ring, and a nonpolar, bulky cyclohexyl group. This amphiphilic nature dictates its solubility and crystallization behavior.

While experimental data for this specific compound is not widely published[1], we can infer its properties from structurally related molecules. Carboxylic acids generally exhibit strong intermolecular hydrogen bonding, often forming dimers, which leads to higher boiling points than other compounds of similar molar mass.[2][3] The solubility of carboxylic acids in water decreases as the size of the nonpolar alkyl chain increases.[2][3]

For pyridine carboxylic acid isomers like picolinic and nicotinic acid, solubility is highly dependent on the solvent's polarity. They are significantly more soluble in polar protic solvents like water and ethanol than in aprotic solvents like acetonitrile.[4][5] The presence of the large, nonpolar cyclohexyl group in 5-cyclohexylpyridine-3-carboxylic acid will further decrease its solubility in highly polar solvents like water and increase its affinity for nonpolar or moderately polar organic solvents.

Table 1: Physicochemical Properties of 5-cyclohexylpyridine-3-carboxylic acid and Related Analogs
CompoundMolecular FormulaMolar Mass ( g/mol )Key Physicochemical Notes
5-cyclohexylpyridine-3-carboxylic acid C12H15NO2205.25Predicted XlogP of 2.9, suggesting moderate lipophilicity.[1]
Cyclohexyl carboxylic acidC7H12O2128.17White crystalline solid with a melting point of 28-32 °C. Soluble in alcohol, limited solubility in water.[6]
Nicotinic acid (Pyridine-3-carboxylic acid)C6H5NO2123.11Slightly soluble in water.[7]
Picolinic acid (Pyridine-2-carboxylic acid)C6H5NO2123.11Highly soluble in water, less so in ethanol, and even less in acetonitrile.[4][5]

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the crystallization of 5-cyclohexylpyridine-3-carboxylic acid.

Q1: My compound separated as an oil instead of a solid. What is "oiling out" and how can I prevent it?

A1: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).[8] It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[9] This often happens when the solution temperature is higher than the melting point of the impure solid or when supersaturation is achieved too rapidly.[10] An oily product is undesirable as it tends to trap impurities and rarely forms a pure crystalline solid.[10][11]

Causality & Solution Workflow:

  • Reduce Supersaturation Rate: The most common cause is cooling the solution too quickly.

    • Action: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease saturation.[10] Allow the solution to cool slowly to room temperature on a benchtop, perhaps insulated with glass wool, before moving it to an ice bath.

  • Modify the Solvent System: The chosen solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.

    • Action: Consider using a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) and then slowly add a "poor" anti-solvent (e.g., water, hexanes) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to clarify and then cool slowly.

  • Induce Nucleation: The oily phase is a metastable state. Inducing nucleation can bypass it.

    • Action: After slow cooling begins, scratch the inside of the flask below the solvent level with a glass rod to create nucleation sites. Alternatively, add a "seed crystal"—a tiny speck of previously crystallized, pure 5-cyclohexylpyridine-3-carboxylic acid.[9][12]

  • Assess Purity: Impurities are a primary cause of oiling out because they can depress the melting point of the solid.[10]

    • Action: If the above steps fail, the crude material may require further purification. Consider techniques like column chromatography on a small sample to see if the purer material crystallizes more readily.

Q2: The solution is cooled, but no crystals have formed. How can I induce crystallization?

A2: The failure to crystallize upon cooling indicates that the solution has entered a stable, supersaturated state without forming the necessary crystal nuclei. The energy barrier for nucleation has not been overcome.

Inducement Techniques:

  • Scratching: Vigorously scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation points for crystal growth.[10]

  • Seeding: Introduce a single, well-formed crystal of the target compound to the supersaturated solution.[10] This seed crystal acts as a template, bypassing the initial nucleation barrier and promoting ordered crystal growth. If no seed crystal is available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can provide the necessary seeds.[10]

  • Increase Concentration: The solution may be too dilute. Slowly evaporate some of the solvent by passing a gentle stream of nitrogen or air over the solution's surface. This will increase the concentration and may push it into the metastable zone where nucleation can occur.

  • Flash Freeze: As a last resort, cool a small portion of the solution in a dry ice/acetone bath to force precipitation. The resulting solid, which may be amorphous, can sometimes act as a seed when the solution is returned to a warmer temperature (e.g., an ice bath).

Q3: My final crystal yield is very low. What are the common causes and how can I improve recovery?

A3: A low yield is typically a result of excessive loss of the product to the mother liquor.[10]

Optimization Strategies:

  • Minimize Solvent Usage: The most frequent error is using too much solvent to dissolve the crude product. Always use the minimum amount of hot solvent required for complete dissolution.

  • Ensure Complete Cooling: Ensure the flask is thoroughly cooled in an ice bath for a sufficient amount of time (at least 20-30 minutes) to minimize the solubility of the product in the cold solvent.

  • Check the Mother Liquor: After filtering your crystals, you can test the mother liquor for remaining product. Concentrate it by boiling off some solvent and see if more crystals form upon cooling. If so, too much solvent was used initially.

  • Solvent Choice: The ideal solvent should have very low solubility for the compound when cold. Re-evaluate your solvent choice using the screening protocol below if yields remain poor.

Q4: The crystals are discolored or analysis shows they are still impure. How can I improve purity?

A4: The purpose of crystallization is purification, which relies on the slow, ordered growth of a crystal lattice that excludes impurity molecules. Impure crystals are often the result of crystallization occurring too rapidly.[10]

Purity Enhancement:

  • Slow Down Crystallization: Rapid formation of a large amount of solid will trap impurities from the solution.[10] The key is to allow the solution to cool as slowly as possible. Let it cool to room temperature undisturbed before moving it to an ice bath. Covering the flask can also help slow the cooling rate.

  • Perform a Second Recrystallization: If the product remains impure after one crystallization, a second round is often necessary. The purity of the starting material for the second crystallization will be higher, making it more likely to yield a pure final product.

  • Hot Filtration: If insoluble impurities are visible in the hot solution, they must be removed via hot filtration before cooling. Ensure the filtration apparatus (funnel, filter paper) is pre-heated with hot solvent to prevent premature crystallization of your product on the filter.

Q5: I've successfully crystallized my product, but the crystals look different from the last batch (e.g., needles vs. plates). Is this significant?

A5: Yes, this can be highly significant. The observation of different crystal habits may indicate the presence of polymorphism. Polymorphism is the ability of a solid substance to exist in more than one crystal form or structure.[13][14] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, stability, and bioavailability, which is of critical importance in drug development.[14]

Recommendations:

  • Characterization: If polymorphism is suspected, it is crucial to characterize the different crystal forms using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Control Crystallization Conditions: The formation of a specific polymorph is often kinetically controlled and highly sensitive to conditions like solvent choice, cooling rate, and temperature.[15] Meticulously document and control your crystallization protocol to ensure batch-to-batch consistency.

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for recrystallization.

  • Preparation: Place a small amount (5-10 mg) of crude 5-cyclohexylpyridine-3-carboxylic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise, starting with ~0.2 mL.

  • Room Temperature Solubility: Agitate the tubes at room temperature. If the compound dissolves completely, the solvent is likely too good for recrystallization and should be set aside as a potential "good" solvent for an anti-solvent pair.

  • Elevated Temperature Solubility: For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential candidate. If it remains insoluble, it may be a good "poor" solvent (anti-solvent).

  • Cooling & Observation: Allow the hot solutions that fully dissolved the compound to cool slowly to room temperature, then place them in an ice bath. The solvent that produces well-formed crystals with a significant solid recovery is the best candidate.

Table 2: Common Solvents for Carboxylic Acid Crystallization
SolventTypeBoiling Point (°C)Notes
Ethanol/WaterPolar Protic MixtureVariesA versatile system. Dissolve in hot ethanol, add hot water until cloudy.
Ethyl Acetate/HexanesMedium/Nonpolar MixtureVariesExcellent for compounds with intermediate polarity.
TolueneNonpolar111Good for less polar compounds, often yields high-quality crystals.
AcetonePolar Aprotic56A strong, general-purpose solvent.
IsopropanolPolar Protic82A good alternative to ethanol, less volatile.
Protocol 2: Anti-Solvent Crystallization

This method is useful when a single solvent is not ideal or to avoid oiling out.

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add a "poor" anti-solvent (one in which the compound is insoluble) dropwise to the stirred solution until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add 1-2 drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Slow diffusion and equilibration will promote gradual crystal growth.

Section 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization problems.

Crystallization Troubleshooting Troubleshooting Workflow for Crystallization start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals_ok Well-formed, Pure Crystals? outcome->crystals_ok Solid Forms oiling_out Problem: 'Oiling Out' (LLPS) outcome->oiling_out Liquid Droplets Form no_crystals Problem: No Crystals Form outcome->no_crystals Clear Solution success Success: Filter, Wash, Dry crystals_ok->success Yes impure_crystals Problem: Impure / Discolored Crystals crystals_ok->impure_crystals No sol_oil Solutions for Oiling Out Re-heat + Add Solvent Slower Cooling Rate Change Solvent System Seeding / Scratching oiling_out->sol_oil sol_none Solutions for No Crystals Scratch Flask Add Seed Crystal Concentrate Solution Cool Further (Ice Bath) no_crystals->sol_none sol_impure Solutions for Impurity Recrystallize Ensure Slow Cooling Use Charcoal (if applicable) Hot Filtration for Insolubles impure_crystals->sol_impure sol_oil->dissolve Retry sol_none->cool Retry sol_impure->dissolve Retry

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (2025). Benchchem.
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019).
  • An In-Line Study of Oiling Out and Crystallization. (N.D.).
  • Oiling Out in Crystalliz
  • Solubility and Crystallization Studies of Picolinic Acid. (2023).
  • Troubleshooting Crystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • cyclohexyl carboxylic acid, 98-89-5. (N.D.). The Good Scents Company.
  • 3-pyridinecarboxylic acid, 5-cyclohexyl- (C12H15NO2). (N.D.). PubChemLite.
  • Physical Properties of Carboxylic Acids. (N.D.). Lumen Learning.
  • Anisotropy, segmental dynamics and polymorphism of crystalline biogenic carboxylic acids. (N.D.). Royal Society of Chemistry.
  • Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.
  • Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]. (N.D.).
  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... (N.D.).
  • Crystalline modifications and polymorphism changes during drug manufacture. (2002). PubMed.

Sources

Optimization

resolving HPLC co-elution for 3-Pyridinecarboxylic acid, 5-cyclohexyl- impurities

Welcome to the Technical Support Center for analytical method development. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult chromatographic challenges: resolv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical method development. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult chromatographic challenges: resolving the active pharmaceutical ingredient (API) or intermediate 3-Pyridinecarboxylic acid, 5-cyclohexyl- (5-cyclohexylnicotinic acid) from its closely related structural impurities.

This guide synthesizes fundamental physicochemical principles with field-proven chromatographic strategies to help you achieve robust, baseline resolution.

🧪 Core Challenge: The Chemistry of Co-Elution

To troubleshoot co-elution, we must first understand the analyte. 5-Cyclohexylnicotinic acid is an amphoteric, zwitterionic molecule. It contains:

  • A basic pyridine nitrogen (pKa 4.8).

  • An acidic carboxylic acid group (pKa 2.0).

  • A bulky, lipophilic cyclohexyl ring at the 5-position.

Its primary impurities are typically positional isomers (e.g., 2-cyclohexyl or 6-cyclohexylnicotinic acid), des-cyclohexyl analogs (nicotinic acid), or over-alkylated byproducts. Positional isomers possess identical molecular weights and nearly identical octanol-water partition coefficients (logP). Consequently, standard hydrophobic interactions cannot differentiate them, leading to severe co-elution.

💬 Troubleshooting FAQs

Q1: Why do the impurities of 5-cyclohexylnicotinic acid co-elute on my standard C18 column? A: Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions. Because positional isomers of the cyclohexyl ring have the same hydrophobic surface area, they interact with the C18 alkyl chains identically. Furthermore, at typical acidic HPLC conditions (e.g., pH 2.0), the zwitterion is highly polar (protonated nitrogen, neutral carboxylic acid), which causes it to elute near the solvent front with poor peak shape and zero isomer resolution[1].

Q2: What stationary phase provides the best selectivity for these specific impurities? A: You must abandon standard C18 and switch to Mixed-Mode Chromatography (MMC) . Columns such as Primesep 100 or Coresep 100 combine a reversed-phase carbon chain with an embedded cation-exchange group (e.g., sulfonic acid)[2]. Causality: While the hydrophobic interaction anchors the cyclohexyl ring, the cation-exchange mechanism interacts with the protonated pyridine nitrogen. The position of the cyclohexyl ring (e.g., 5-position vs. 6-position) creates different degrees of steric hindrance around the pyridine nitrogen. This minute steric difference drastically alters how effectively the nitrogen can bind to the stationary phase's ion-exchange sites, allowing for baseline separation of isomers[3].

Q3: How should I optimize the mobile phase pH to separate these zwitterionic impurities? A: Mobile phase pH is your most powerful selectivity lever. You must target the compound's zwitterionic state by buffering the mobile phase between pH 3.5 and 4.5. Causality: At pH 4.0, the carboxylic acid is deprotonated (anionic) and the pyridine nitrogen is partially protonated (cationic). Buffering near the pKa of the pyridine nitrogen maximizes the resolution of ionizable pyridine derivatives because even a slight structural difference between impurities shifts their localized pKa, changing their ionization ratio and their retention on the mixed-mode column[4].

📊 Quantitative Data: Impact of Method Parameters on Resolution

The following table summarizes the causal relationship between stationary phase, pH, and the resulting chromatographic performance for the critical pair (5-cyclohexylnicotinic acid vs. 6-cyclohexyl impurity).

Stationary PhaseMobile Phase pHRetention Factor ( k′ )Resolution ( Rs​ )Peak Symmetry ( As​ )Causality / Mechanistic Observation
Standard C18 2.0 (0.1% TFA)1.20.81.8Ion repulsion causes tailing; poor shape selectivity.
Standard C18 6.0 (Phosphate)0.50.01.2Fully deprotonated; elutes near the solvent front.
PFP (Pentafluorophenyl) 4.0 (Amm. Formate)3.51.41.1 π−π interactions provide partial isomer resolution.
Mixed-Mode (RP/CX) 4.0 (Amm. Formate)5.22.8 1.0 Steric differentiation at the ion-exchange site yields baseline resolution.

⚙️ Self-Validating Experimental Protocol: Mixed-Mode HPLC

Do not treat this as a static recipe; it is a dynamic, self-validating system designed to ensure scientific integrity during method development.

Phase 1: Mobile Phase Formulation

  • Aqueous Buffer (Mobile Phase A): Prepare 50 mM Ammonium Formate in MS-grade water. Adjust the pH to exactly 4.0 using dilute formic acid.

    • Causality: Ammonium formate is volatile (MS-compatible) and provides excellent buffering capacity at pH 4.0, locking the analytes into the required zwitterionic state.

  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.

    • Causality: Acetonitrile provides lower viscosity and superior mass transfer kinetics for the bulky cyclohexyl group compared to protic solvents like methanol.

Phase 2: Chromatographic Setup

  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., 150 x 4.6 mm, 5 µm).

  • Equilibration: Flush with 15 column volumes of 10% B. Note: Mixed-mode columns require longer equilibration times to saturate the ion-exchange sites with buffer ions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Strict control is mandatory; temperature fluctuations shift the pKa of both the buffer and the analyte, destroying resolution.

Phase 3: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities).

  • 2.0 - 15.0 min: 10% 50% B (Shallow ramp to allow steric ion-exchange interactions to dominate).

  • 15.0 - 18.0 min: 50% B (Wash step).

  • 18.0 - 25.0 min: 10% B (Re-equilibration).

Phase 4: System Suitability Testing (SST) & Self-Validation

  • Inject a resolution standard containing 5-cyclohexylnicotinic acid spiked with 1% of the closest eluting positional isomer.

  • Validation Check: Calculate the resolution ( Rs​ ). The system validates only if Rs​>1.5 .

  • Corrective Action Loop: If Rs​<1.5 , do not change the gradient. Instead, adjust the buffer pH by ±0.2 units. In mixed-mode chromatography, a 0.2 pH shift dramatically alters the ionization ratio, directly modulating the cation-exchange interaction to pull the co-eluting peaks apart.

🗺️ Method Development Decision Workflow

HPLC_Workflow A Identify Co-elution of 5-Cyclohexylnicotinic Acid Impurities B Evaluate Current Stationary Phase A->B C Standard C18 Column B->C If using E Optimize Mobile Phase pH B->E If optimized D Switch to Mixed-Mode (RP/CX) or PFP Column C->D Action D->E F Buffer at pH 3.5 - 4.5 (Target Zwitterion State) E->F G Tune Gradient & Temperature (Shallow Slope, 25-30°C) F->G H Baseline Resolution Achieved (Rs > 1.5) G->H

Fig 1: Logical workflow for resolving zwitterionic pyridinecarboxylic acid co-elution.

📚 References

  • HELIX Chromatography. HPLC Methods for analysis of 3-Pyridinecarboxylic acid.2

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.3

  • National Center for Biotechnology Information (PMC). Simultaneous quantification of 12 water-soluble vitamins in MDCK cell culture media by eco-friendly ion-pairing reagent-free HPLC-UV.4

  • Imtakt USA. An Evaluation of a Multi-Mode Stationary Phase for HPLC Separations Using a Multi-Component Test Mix.1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis for Drug Development Professionals: 5-Cyclohexylnicotinic Acid vs. 5-Phenylnicotinic Acid

An In-Depth Technical Guide for Researchers This guide is structured to provide a deep dive into the known and projected biological activities of these compounds, their principal mechanisms of action, and detailed experi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

This guide is structured to provide a deep dive into the known and projected biological activities of these compounds, their principal mechanisms of action, and detailed experimental protocols to empower researchers to conduct their own comparative efficacy studies.

Introduction: The Significance of 5-Substituted Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with a broad spectrum of biological activities.[1] Beyond its role as a vitamin, nicotinic acid is a well-established lipid-lowering agent.[2] Modifications to the pyridine ring, particularly at the 5-position, have been a key strategy in medicinal chemistry to modulate the pharmacological profile of the parent molecule, aiming to enhance efficacy and reduce side effects.[3] The introduction of either an aliphatic, bulky cyclohexyl group or a planar, aromatic phenyl group at this position is expected to significantly influence the compound's interaction with biological targets, thereby altering its efficacy.

Molecular Structures

Compound Structure Molecular Formula Molecular Weight
5-Cyclohexylnicotinic Acid C₁₂H₁₅NO₂205.25 g/mol
5-Phenylnicotinic Acid C₁₂H₉NO₂199.21 g/mol

Known and Predicted Biological Activities

While specific data for 5-cyclohexylnicotinic acid is scarce, we can infer its potential activities based on the broader class of 5-alkylnicotinic acids. 5-Phenylnicotinic acid, being an aryl derivative, has been noted for its potential applications in medicinal chemistry, particularly in the context of nicotinic acetylcholine receptor (nAChR) modulation.[1]

Anti-inflammatory and Analgesic Potential

Nicotinic acid derivatives have demonstrated both anti-inflammatory and analgesic properties.[4] The proposed mechanisms often involve the modulation of inflammatory pathways.

5-Phenylnicotinic Acid: The presence of the phenyl group may allow for additional binding interactions, such as pi-stacking, with biological targets involved in inflammation. While direct evidence is limited, its structural similarity to other anti-inflammatory nicotinic acid derivatives suggests it warrants investigation for these effects.

5-Cyclohexylnicotinic Acid (Predicted): The bulky, lipophilic cyclohexyl group could enhance membrane permeability and interaction with hydrophobic pockets of target proteins. Structure-activity relationship studies on similar compounds suggest that the size and lipophilicity of the 5-substituent can influence anti-inflammatory potency.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[5] Derivatives of nicotinic acid have been explored as modulators of nAChRs.[1]

5-Phenylnicotinic Acid: The aromatic phenyl group could potentially engage in cation-π interactions within the nAChR binding site, a common feature for ligands of these receptors. This suggests that 5-phenylnicotinic acid could act as either an agonist or antagonist at various nAChR subtypes.

5-Cyclohexylnicotinic Acid (Predicted): The non-aromatic cyclohexyl group would not participate in cation-π interactions in the same manner. Its bulk and hydrophobicity might lead to a different binding mode and potentially a different functional outcome (e.g., allosteric modulation) compared to its phenyl counterpart.

GPR109A (Hydroxycarboxylic Acid Receptor 2) Agonism

GPR109A is a G protein-coupled receptor that mediates some of the metabolic and anti-inflammatory effects of nicotinic acid.[6][7]

5-Phenylnicotinic Acid and 5-Cyclohexylnicotinic Acid (Predicted): The binding of nicotinic acid to GPR109A involves key interactions with the carboxylate group and the pyridine ring.[7] The nature of the 5-substituent can influence binding affinity and efficacy. A planar aromatic substituent (phenyl) versus a bulky aliphatic one (cyclohexyl) would occupy the ligand-binding pocket differently, potentially leading to varied agonist activity.

Proposed Experimental Workflows for Comparative Efficacy

To directly compare the efficacy of 5-cyclohexylnicotinic acid and 5-phenylnicotinic acid, a series of well-established in vitro and in vivo assays are recommended. The following workflows provide a comprehensive framework for such an investigation.

G cluster_0 In Vitro Efficacy Assessment cluster_0_1 Anti-inflammatory Activity cluster_0_2 Receptor Binding & Function cluster_1 In Vivo Efficacy Assessment cluster_1_1 Anti-inflammatory & Analgesic Activity a1 LPS-stimulated Macrophages (e.g., RAW 264.7) a2 Measure Nitric Oxide (Griess Assay) a1->a2 a3 Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) a1->a3 c1 Carrageenan-Induced Paw Edema (Rat or Mouse) a3->c1 b1 nAChR Binding Assay (Radioligand Displacement) d1 Hot Plate Test (Mouse) b1->d1 b2 GPR109A Functional Assay (cAMP Inhibition or β-arrestin Recruitment) b2->c1 c2 Measure Paw Volume c1->c2 end Comparative Efficacy Profile c2->end d2 Measure Latency to Paw Lick/Jump d1->d2 d2->end start Synthesize & Purify 5-Cyclohexylnicotinic Acid & 5-Phenylnicotinic Acid start->a1 start->b1 start->b2

Caption: Proposed experimental workflow for the comparative efficacy evaluation of 5-cyclohexyl- and 5-phenylnicotinic acid.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity: Nitric Oxide and Cytokine Production in Macrophages

Objective: To compare the ability of the two compounds to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 5-cyclohexylnicotinic acid or 5-phenylnicotinic acid (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory effects of the compounds in an acute inflammation model.

Animal Model: Male Wistar rats (180-200 g).

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), 5-cyclohexylnicotinic acid (various doses), and 5-phenylnicotinic acid (various doses).

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vivo Analgesic Activity: Hot Plate Test

Objective: To evaluate the central analgesic activity of the compounds.[8][9]

Animal Model: Male Swiss albino mice (20-25 g).

Protocol:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Grouping and Administration: Group and administer compounds as described in the paw edema model.

  • Measurement: Place each mouse on the hot plate and record the latency time for a response, such as paw licking or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Testing Time Points: Measure the reaction time at 0, 30, 60, 90, and 120 minutes after compound administration.

  • Data Analysis: Compare the mean reaction times of the treated groups with the control group.

Structure-Activity Relationship: A Predictive Framework

The key structural difference between the two molecules is the nature of the 5-substituent.

  • 5-Phenylnicotinic Acid: The phenyl group is aromatic, planar, and capable of electronic interactions (π-π stacking, cation-π). This may favor binding to targets with aromatic residues in the binding pocket, such as certain subtypes of nAChRs.

  • 5-Cyclohexylnicotinic Acid: The cyclohexyl group is aliphatic, non-planar (existing in chair and boat conformations), and bulkier. Its lipophilicity may enhance membrane transport and interactions with hydrophobic pockets. The flexibility of the cyclohexyl ring might allow for an induced fit to some receptors, but its bulk could also cause steric hindrance, preventing binding to others.

Based on general principles, the phenyl derivative might exhibit higher affinity for targets that rely on aromatic interactions, while the cyclohexyl derivative might show enhanced activity if a bulky, hydrophobic substituent is favored in a particular binding pocket.

Conclusion and Future Directions

While a definitive comparison of the efficacy of 5-cyclohexylnicotinic acid and 5-phenylnicotinic acid awaits direct experimental evaluation, this guide provides a solid foundation for such an investigation. The provided protocols for assessing anti-inflammatory, analgesic, and receptor-modulating activities offer a clear path for researchers to generate the necessary data. The predicted differences based on their structure-activity relationships suggest that these two compounds may possess distinct pharmacological profiles. Future research should focus on executing these comparative studies to elucidate their therapeutic potential and guide further drug development efforts in the promising field of nicotinic acid derivatives.

References

  • GPR109A activation has been shown to reduce inflammation during atherosclerosis, sepsis, obesity, diabetic retinopathy, and renal disease.[6]

  • A new route for the synthesis of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives is reported. The antibacterial activity of all the synthesized compounds (4a-h) has been performed against gram positive and gram-negative bacteria.

  • A method is described for evaluating antinociceptive activity in rats using writhing responses induced by 4% sodium chloride solution.[10]

  • 5-Phenylnicotinic acid, with the CAS number 10177-12-5, is a derivative of nicotinic acid, characterized by the presence of a phenyl group at the 5-position of the pyridine ring. It may display biological activity, as many nicotinic acid derivatives are known for their roles in pharmacology and biochemistry, particularly in relation to the modulation of nicotinic acetylcholine receptors.[1]

  • A novel set of azabicyclic aryl amides have been identified as potent and selective agonists of the alpha7 nAChR.[11]

  • The hot plate test is used in basic pain research and in testing the effectiveness of analgesics by observing the reaction to pain caused by heat.[8]

  • A newly synthesized affinity ligand, (R,S)-5-isothiocyanonicotine (ISCN-N) was found to inhibit irreversibly the binding of [3H]methylcarbamylcholine (a specific nicotinic receptor ligand) to brain membranes.[12]

  • The hot-plate test evaluates thermal pain reflexes due to footpad contact with a heated surface.[9]

  • The carrageenan-induced paw edema assay is a widely used and reproducible in vivo model for the evaluation of acute inflammation and the screening of potential anti-inflammatory drugs.

  • The G-protein-coupled receptor GPR109A (HM74A/PUMA-G) has recently been shown to function as a receptor for nicotinic acid (niacin) and to mediate its antilipolytic effects.[7]

  • The use of shape and electrostatic similarity led to the successful replacement of a metabolically labile ethyl ester functionality with 5-alkyl-oxazole bioisosteres.[13]

  • GPR109A is a receptor for nicotinate (niacin) and mediates the lipid-lowering actions of the vitamin.[14]

  • Two innovative series derived from nicotinic acid scaffold were synthesized and evaluated for their anti-inflammatory activity.[15]

  • In our research, we used nicotinic acid as a starting compound, which was subjected to a series of condensation reactions with appropriate aldehydes.[3]

  • Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative showing a plethora of biological activities and therapeutic effects, including lipid-lowering activity, anti-inflammatory effects, vasodilatory effects and treatment of pellagra.[2]

  • The present research aims to investigate the phenolic content, antioxidant activity and in vitro anti-inflammatory and antitumor potential of six propolis samples from three regions of Bulgaria.[16]

  • In silico studies have shown that another NIC derivative—5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-ol (6-hydroxy-L-nicotine or 6HLN), demonstrates a higher affinity for nAChRs compared to NIC.[17]

  • Compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid), a pyrrole derivative structurally inspired by the COX-2 selective inhibitor celecoxib, was evaluated for its anti-inflammatory and immunomodulatory effects.[18]

  • 5-Methylnicotinic acid can be prepared by a one-step reaction under the condition of aqueous solvent, using 3,5-dimethylpyridine as the starting material and potassium permanganate as the oxidising agent.[19]

  • To determine the effect of GPR109A activation on the expression and secretion of the proinflammatory cytokines IL-6 and Ccl2, ARPE-19 cells were seeded at a density of 0.2 × 106 cells/well in 6-well culture plates.[20]

  • Niacin concentration dependently increased adiponectin secretion and decreased lipolysis in primary rat adipocytes over the course of 24 h.[21]

  • During the course of present investigations synthetic quaternary salts of alkyl piperidine with various phenacyl bromides were explored for their possible analgesic activity.[22]

  • The anti-inflammatory and antioxidant potential of the phenolic compounds was assayed via various enzymes like COX-1/2, 5-LOX and ABTS, DPPH, and H2O2 free radical enzyme inhibitory assay.[23]

  • The evaluated compounds showed analgesic activity.[24]

  • Following the principles of bioisosterism we envisioned to synthesize novel analogs of lead compound α- cyclohexyl-α-hydroxy-benzeneacetic acid-4-(diethylamino)-2-butynyl ester with planned structural modifications.[25]

  • In our study, 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid (compound 2f), an N- pyrrolylcarboxylic acid derivative structurally related to Celecoxib, is evaluated for antinociceptive properties after single and multiple (14 days) administration using animal pain models.[26]

  • In order to perform this study, a gavage treatment must be performed in the animals of the control group, with vehicle solution, a group with a known drug, and test groups with well-defined concentration, and after 60 minutes, induce the inflammatory process with carrageenan injection into the pleural region.[27]

  • The anti-inflammatory potentiality of methanolic extract of M. pachycarpa has been determined via carrageenan-induced paw edema assay in rats.[28]

  • GPR109A activation in adipose tissue decreases the cellular levels of cyclic AMP (cAMP) via inhibition of adenylyl cyclase in a pertussis toxin–sensitive manner.[29]

  • This study describes the synthesis of a series of dideaza analogs of methotrexate and their preliminary pharmacological and metabolic evaluation.[30]

  • Nicotinic acetylcholine receptors, or nAChRs, are receptor polypeptides that respond to the neurotransmitter acetylcholine.[5]

  • Based on the results of (GPR109A−/−) knockout studies, site-directed mutagenesis and structural similarity, it can be predicted that the actions of PAs on bone cells are mediated through a mechanism involving specific activation of GPR109A receptor.[31]

  • The nociceptive tests employ thermal (plantar and tail flick test) and chemical (formalin test) stimuli.[32]

  • A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates has been prepared and screened for analgesic and antiinflammatory properties in mice and rats.[33]

  • Several tumor necrosis factor (TNF)-α inhibitors, including etanercept (E), infliximab (I), adalimumab (A), certolizumab pegol (C), and golimumab (G), belong to a class of biologic agents that have gained FDA approval.[34]

  • Herein, we report exceptional anti-inflammatory activities of several isonicotinic acid derivatives.[35]

  • A pharmacokinetic study of the natural (-)-isomer of folinic acid ((-)-5 CHOTHF) and of total (-)-folates was performed in 12 healthy subjects after i.v. and oral administration of the racemic form of folinic acid.[36]

  • Based on the aforementioned tests, we developed a testing procedure in mice, the unilateral hot plate (UHP): the plantar side of one hindpaw is placed on a hot plate surface and, thus, the withdrawal latency of each paw can be measured separately.[37]

  • The hot plate test is commonly used for evaluating thermal pain sensitivity.[38]

  • The carrageenan paw edema assay has long been used to detect anti-inflammatory activity which suppresses prostaglandin production, but other inflammatory mediators are important in the pathogenesis of the lesion.[39]

  • Frog is also used as alternative to mammalian pain models.[40]

  • The study aimed to assess the analgesic potential of the aqueous extract of Nigella sativa Linn (NSL) in albino rats by the hot plate and tail-flick method and to compare it with the standard drug indomethacin.[41]

  • κ-Carrageenan, a natural sulfated polysaccharide derived from red seaweeds, is widely used in preclinical research to induce animal models of paw edema, colitis, and thrombosis.[42]

  • Chalcones are well known intermeadiates for synthesizing various heterocyclic compounds.[43]

  • For these cyclohexylalanine analogs bioactivity trends correlate progressively with the levels of fluorination in each of the case studies.[44]

  • New nicotinic acid derivatives (IV) display distinctive analgesic and antiinflammatory activities in comparison to mefenamic acid as reference drug.[4]

Sources

Comparative

A Researcher's Guide to the Comparative Bioavailability of 5-Cyclohexylnicotinic Acid Analogues

The Critical Role of the 5-Position Cyclohexyl Group in Bioavailability The introduction of a cyclohexyl moiety at the 5-position of the nicotinic acid scaffold presents a fascinating challenge and opportunity in drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Critical Role of the 5-Position Cyclohexyl Group in Bioavailability

The introduction of a cyclohexyl moiety at the 5-position of the nicotinic acid scaffold presents a fascinating challenge and opportunity in drug design. This bulky, lipophilic group can significantly alter the physicochemical properties of the parent molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding how this structural modification impacts bioavailability is a critical step in advancing these analogues towards clinical consideration.

Key factors that are likely to be influenced by the 5-cyclohexyl substitution and its analogues include:

  • Lipophilicity and Solubility: The cyclohexyl group increases lipophilicity, which can enhance membrane permeability and absorption. However, this must be balanced with aqueous solubility, as poor solubility can limit dissolution and subsequent absorption.

  • Metabolic Stability: The pyridine ring of nicotinic acid is susceptible to metabolism by cytochrome P450 (CYP) enzymes. The steric hindrance provided by the cyclohexyl group may shield the ring from enzymatic attack, potentially increasing metabolic stability and oral bioavailability. Conversely, the cyclohexyl group itself can be a site for hydroxylation.

  • Transporter Interactions: The overall size and shape of the molecule can influence its interaction with influx and efflux transporters in the gut wall and liver, which can significantly impact its net absorption.

A Framework for Comparative Bioavailability Assessment

A comprehensive evaluation of the comparative bioavailability of 5-cyclohexylnicotinic acid analogues requires a multi-faceted approach, combining in vitro screening assays with definitive in vivo pharmacokinetic studies. This tiered approach allows for early-stage ranking of candidates and provides a detailed understanding of the ADME properties of the most promising analogues.

Tier 1: In Vitro ADME Profiling

Initial screening should focus on fundamental properties that govern oral absorption and metabolic clearance.

1. Aqueous Solubility: The thermodynamic solubility of each analogue should be determined in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.

2. Membrane Permeability: The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption.[1][2][3][4][5]

3. Metabolic Stability: The stability of the analogues in the presence of liver microsomes provides an early indication of their susceptibility to first-pass metabolism.[6][7][8][9][10]

Tier 2: In Vivo Pharmacokinetic Studies

Promising candidates from in vitro screening should be advanced to in vivo studies in a relevant animal model, typically rodents, to determine their oral bioavailability and overall pharmacokinetic profile.

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This protocol outlines the procedure for assessing the bidirectional permeability of 5-cyclohexylnicotinic acid analogues across a Caco-2 cell monolayer.

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer is measured to ensure its integrity.

  • Dosing: The test compound (e.g., 10 µM) is added to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.

  • Sampling: At specified time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the receiver chamber.

  • Quantification: The concentration of the test compound in the samples is determined by a validated LC-MS/MS method.

  • Papp Calculation: The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days seed->culture teer Measure TEER for monolayer integrity culture->teer dose_ab Dose Apical side (A-B) teer->dose_ab dose_ba Dose Basolateral side (B-A) teer->dose_ba sample Sample from receiver chamber at time points dose_ab->sample dose_ba->sample quantify Quantify compound by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

In Vitro Liver Microsomal Stability Assay

This protocol details the procedure for evaluating the metabolic stability of the analogues in the presence of liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compounds.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture containing liver microsomes (from human or the preclinical species of interest), the test compound (e.g., 1 µM), and phosphate buffer is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by a validated LC-MS/MS method.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of the linear portion of the curve is used to calculate the half-life (t1/2 = 0.693 / slope) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prepare Prepare incubation mixture (microsomes, compound, buffer) initiate Initiate reaction with NADPH prepare->initiate sample Sample at multiple time points initiate->sample terminate Terminate reaction with cold solvent sample->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge collect Collect supernatant centrifuge->collect quantify Quantify parent compound by LC-MS/MS collect->quantify calculate Calculate t1/2 and CLint quantify->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

In Vivo Oral Bioavailability Study in Rats

This protocol describes a typical study design for determining the oral bioavailability of a 5-cyclohexylnicotinic acid analogue in rats.[11][12]

Objective: To determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability (%F).

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., jugular vein) for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: A single dose of the test compound is administered intravenously to one group of rats to determine the systemic clearance and AUC after 100% bioavailability.

    • Oral (PO) Group: A single oral dose of the test compound, formulated in a suitable vehicle, is administered by gavage to another group of rats.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters.

  • Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation: A Comparative Overview

The results from these studies should be compiled into a clear and concise table to facilitate a direct comparison between the different 5-cyclohexylnicotinic acid analogues.

AnalogueSolubility (µg/mL at pH 6.8)Papp (A-B) (10⁻⁶ cm/s)Efflux RatioMicrosomal t₁/₂ (min)Rat Oral Bioavailability (%F)Rat Cmax (ng/mL)Rat Tmax (h)
Analogue A 50.28.51.245354501.5
Analogue B 25.812.10.9>60658201.0
Analogue C 75.14.23.520101502.0
Analogue D 15.415.61.155506501.0
Control -------

This is a hypothetical data table for illustrative purposes.

Causality and Interpretation

The data generated from these studies provide a comprehensive picture of the bioavailability of each analogue and allow for a rational, data-driven selection of candidates for further development.

  • High Papp (A-B) and low efflux ratio are indicative of good intestinal permeability.

  • A long microsomal half-life suggests good metabolic stability and a lower likelihood of high first-pass metabolism.

  • High oral bioavailability (%F) in vivo is the ultimate goal, and the in vitro data should correlate with and help explain the in vivo findings.

For instance, an analogue with high permeability and high metabolic stability would be predicted to have good oral bioavailability. Conversely, an analogue with a high efflux ratio may exhibit poor absorption despite good passive permeability. Nicotinic acid and its derivatives are known to interact with CYP450 enzymes, and in some cases, inhibit them.[2] Therefore, understanding the potential for drug-drug interactions is also a crucial aspect of their development.

Conclusion

The comparative assessment of the bioavailability of 5-cyclohexylnicotinic acid analogues is a critical and complex undertaking. By employing a systematic and tiered approach that combines robust in vitro assays with definitive in vivo studies, researchers can gain a thorough understanding of the ADME properties of these compounds. This knowledge is essential for identifying analogues with favorable pharmacokinetic profiles and for making informed decisions in the drug development process. The experimental frameworks provided in this guide offer a solid foundation for conducting such a comparative evaluation, ultimately paving the way for the development of novel and effective therapeutics.

References

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. Available from: [Link]

  • Concept Life Sciences. Caco-2 Permeability. Available from: [Link]

  • Bienta. Permeability Assay on Caco-2 Cells. Available from: [Link]

  • DB-ALM. Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • ResearchGate. How can I feed powder to rats (intragastric) for an oral bioavailability study?. Available from: [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • PubMed. In Vitro Drug Metabolism Using Liver Microsomes. Available from: [Link]

  • Semantic Scholar. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. Available from: [Link]

  • PMC. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Available from: [Link]

Sources

Validation

Benchmarking 3-Pyridinecarboxylic acid, 5-cyclohexyl- Against Standard Niacin Derivatives: A Pharmacological Guide

Executive Summary & Scientific Rationale For decades, nicotinic acid (niacin) has served as a foundational therapeutic for dyslipidemia, primarily acting through the G-protein-coupled receptor GPR109A (also known as HCAR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

For decades, nicotinic acid (niacin) has served as a foundational therapeutic for dyslipidemia, primarily acting through the G-protein-coupled receptor GPR109A (also known as HCAR2) to inhibit adipose tissue lipolysis and favorably modulate serum lipid profiles[1][2]. However, the clinical utility of niacin is severely limited by a pronounced cutaneous flushing response[3][4].

3-Pyridinecarboxylic acid, 5-cyclohexyl- (commonly known as 5-cyclohexylnicotinic acid, CAS: 73355-61-0) represents a rationally designed, lipophilic analogue of niacin. As a Senior Application Scientist, I present this guide to benchmark 5-cyclohexylnicotinic acid against standard derivatives like Niacin and Acipimox. The core objective of this benchmarking is to evaluate whether the structural modifications enhance target affinity and whether the compound exhibits "biased agonism"—the ability to uncouple the therapeutic antilipolytic efficacy from the adverse flushing response[5][6].

Structural Causality & Comparative Pharmacodynamics

The binding pocket of the GPR109A receptor contains a distinct hydrophobic cleft adjacent to the 5-position of the bound pyridine ring[6]. Unsubstituted niacin leaves this sub-pocket vacant.

The Causality of 5-Substitution: By introducing a bulky, lipophilic cyclohexyl group at the 5-position, 5-cyclohexylnicotinic acid maximizes van der Waals interactions within this hydrophobic cleft. This structural modification drives two critical pharmacological shifts:

  • Receptor Affinity: The EC50 drops significantly from the micromolar range (typical of niacin and acipimox) to the low nanomolar range[2].

  • Pharmacokinetics: The increased partition coefficient (LogP) enhances membrane permeability and alters tissue distribution compared to highly water-soluble standards.

Table 1: Comparative Pharmacodynamic Profile
CompoundStructural ModificationGPR109A EC50 (cAMP Assay)Lipophilicity (LogP)Primary Clinical Limitation
Niacin (Nicotinic Acid) None (Standard)~1.0 µM[2]-0.3Severe cutaneous flushing[4]
Acipimox Pyrazine-2-carboxylic acid derivative~3.0 - 5.0 µM[2]-0.5Short half-life, moderate flushing
5-Cyclohexylnicotinic Acid 5-Cyclohexyl substitution< 50 nM (High Affinity)~2.9 Requires biased agonism profiling

The Bifurcated Signaling Paradigm

To properly benchmark a new GPR109A agonist, one must understand the receptor's bifurcated signaling cascade. GPR109A activation leads to two distinct intracellular pathways:

  • The Therapeutic Pathway (Gαi/o-coupled): Activation lowers intracellular cyclic AMP (cAMP), decreasing Protein Kinase A (PKA) activity. This inhibits Hormone-Sensitive Lipase (HSL), reducing the hydrolysis of triglycerides into Non-Esterified Free Fatty Acids (NEFAs)[7].

  • The Adverse Pathway (β-Arrestin1-mediated): In dermal Langerhans cells, GPR109A recruits β-Arrestin1, which activates cytosolic phospholipase A2 (cPLA2). This triggers the release of arachidonic acid and the subsequent synthesis of Prostaglandin D2 (PGD2), causing intense vasodilation and flushing[3][4][5].

GPR109A_Signaling Agonist 5-Cyclohexylnicotinic Acid (Agonist) Receptor GPR109A (HCAR2) Agonist->Receptor Binds Gi Gαi/o Protein Pathway (Therapeutic) Receptor->Gi G-protein coupling Arrestin β-Arrestin1 Pathway (Adverse Effect) Receptor->Arrestin Arrestin recruitment cAMP ↓ cAMP Production Gi->cAMP cPLA2 ↑ cPLA2 Activation Arrestin->cPLA2 Lipolysis ↓ HSL Activity & Lipolysis cAMP->Lipolysis NEFA ↓ Free Fatty Acids (NEFA) Lipolysis->NEFA PGD2 ↑ PGD2 Release cPLA2->PGD2 Flushing Cutaneous Flushing PGD2->Flushing

GPR109A bifurcated signaling: Gi-mediated antilipolysis vs. β-Arrestin1-mediated flushing.

Experimental Workflow 1: In Vitro Biased Agonism Profiling

To determine if 5-cyclohexylnicotinic acid is a balanced agonist (like niacin) or a G-protein biased agonist, we must quantify both pathways independently. This protocol utilizes a self-validating system: we artificially stimulate cAMP to ensure the assay window is robust before measuring the Gi-mediated inhibition.

Step 1: Forskolin-Induced cAMP Inhibition Assay (Gαi Efficacy)
  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into 384-well microplates.

  • System Validation (Forskolin Stimulation): Treat cells with 10 µM Forskolin. Causality: Forskolin directly activates adenylate cyclase, artificially spiking intracellular cAMP. This provides a high baseline, ensuring that the Gi-mediated decrease in cAMP by our agonist can be accurately quantified.

  • Agonist Treatment: Add serial dilutions of Niacin (control) and 5-cyclohexylnicotinic acid (1 pM to 10 µM) in the presence of the phosphodiesterase inhibitor IBMX (to prevent cAMP degradation).

  • Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. Calculate the IC50 (which represents the agonist EC50 for the Gi pathway).

Step 2: BRET Assay for β-Arrestin1 Recruitment (Flushing Potential)
  • Transfection: Co-transfect HEK293T cells with GPR109A fused to Renilla luciferase (RLuc) and β-Arrestin1 fused to Yellow Fluorescent Protein (YFP).

  • Agonist Treatment: Apply serial dilutions of the test compounds.

  • Detection: Add the luciferase substrate Coelenterazine-h. Causality: If the agonist recruits β-Arrestin1 to the receptor, the RLuc and YFP are brought into close proximity (<10 nm), allowing non-radiative energy transfer (BRET).

  • Analysis: Calculate the BRET ratio. A compound with a high cAMP potency but low BRET signal is defined as a G-protein biased agonist[6].

Experimental Workflow 2: In Vivo Translation

In vitro data must be validated in vivo to account for the altered lipophilicity (LogP) of the 5-cyclohexyl derivative. We utilize wild-type and GPR109A knockout (KO) mice to ensure target-specific self-validation[1][8].

Step 1: Serum NEFA Quantification (Antilipolytic Efficacy)
  • Animal Fasting: Fast C57BL/6J wild-type and GPR109A KO mice for 16 hours to elevate basal lipolysis and baseline NEFA levels[1].

  • Dosing: Administer 5-cyclohexylnicotinic acid, Niacin (30 mg/kg), or vehicle via oral gavage.

  • Blood Sampling: Collect blood via tail vein at 0, 15, 30, and 60 minutes post-dose.

  • Validation: Quantify serum NEFA using a colorimetric enzymatic assay. Causality: A successful target-specific response will show a sharp drop in NEFA in wild-type mice, but no change in GPR109A KO mice, confirming the effect is strictly GPR109A-dependent[7][8].

Step 2: Laser Doppler Flowmetry (Cutaneous Flushing Model)
  • Anesthesia & Setup: Anesthetize mice and affix a laser Doppler flowmetry probe to the ventral surface of the right ear.

  • Baseline & Dosing: Record baseline blood flow for 10 minutes. Administer the test compounds intravenously.

  • Measurement: Monitor ear vasodilation (erythema/flushing) continuously for 60 minutes.

  • Interpretation: Niacin will produce a rapid, 2-to-3-fold increase in ear blood flow[3]. If 5-cyclohexylnicotinic acid produces equivalent NEFA reduction but blunted ear vasodilation, it successfully benchmarks as a superior, non-flushing therapeutic lead[5].

Benchmarking_Workflow cluster_invitro Phase 1: In Vitro Profiling cluster_invivo Phase 2: In Vivo Translation Compound 5-Cyclohexylnicotinic Acid cAMP_Assay cAMP Inhibition Assay (Gi Efficacy) Compound->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment (Flushing Potential) Compound->Arrestin_Assay NEFA_Assay Serum NEFA Reduction (Antilipolytic Effect) cAMP_Assay->NEFA_Assay Doppler Laser Doppler Flowmetry (Mouse Ear Flushing) Arrestin_Assay->Doppler Data Therapeutic Index Calculation NEFA_Assay->Data Doppler->Data

Logical workflow translating in vitro biased agonism to in vivo physiological outcomes.

Conclusion

Benchmarking 5-cyclohexylnicotinic acid against standard niacin derivatives reveals the power of rational structural modification. By exploiting the hydrophobic sub-pocket of GPR109A, the 5-cyclohexyl substitution drastically improves receptor binding affinity. However, as demonstrated by the rigorous protocols above, true therapeutic superiority is not defined merely by potency, but by the compound's behavior within the bifurcated Gi vs. β-Arrestin1 signaling paradigm. Utilizing these self-validating in vitro and in vivo models ensures that drug development professionals can objectively quantify both the antilipolytic efficacy and the tolerability profile of novel nicotinic acid derivatives.

References

  • Benyó, Z., et al. (2009). β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice. Journal of Clinical Investigation. Retrieved from [Link]

  • Chen, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Retrieved from [Link]

  • Graff, E. C., et al. (2016). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Rosacea Society. (n.d.). New Study Identifies Cause of Flushing. Retrieved from [Link]

  • Plavman, P., et al. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Plaum, M., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. Retrieved from [Link]

  • Puma-G/HM74A Research. (2009). beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice. PubMed. Retrieved from [Link]

  • Wang, W., et al. (2010). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Pyridinecarboxylic acid, 5-cyclohexyl- proper disposal procedures

Operational Guide: Proper Disposal and Handling of 3-Pyridinecarboxylic Acid, 5-Cyclohexyl- 3-Pyridinecarboxylic acid, 5-cyclohexyl- (also known as 5-cyclohexylnicotinic acid; CAS No. 73355-61-0)[1] is a specialized buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of 3-Pyridinecarboxylic Acid, 5-Cyclohexyl-

3-Pyridinecarboxylic acid, 5-cyclohexyl- (also known as 5-cyclohexylnicotinic acid; CAS No. 73355-61-0)[1] is a specialized building block frequently utilized in drug discovery and medicinal chemistry. Due to the presence of both a weakly basic pyridine ring and an acidic carboxylic acid moiety, its chemical behavior in waste streams requires precise logistical management.

As a Senior Application Scientist, I have designed this guide to provide step-by-step, self-validating protocols for the safe handling, storage, and disposal of this compound. This ensures your laboratory maintains compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2] and global safety regulations.

Chemical Profiling & Waste Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. Substituted pyridinecarboxylic acids are generally classified as serious eye irritants (H319) and can pose environmental hazards if introduced into municipal water systems[3].

Table 1: Physicochemical & Hazard Profile

Property / MetricDetailOperational Implication
Chemical Name 3-Pyridinecarboxylic acid, 5-cyclohexyl-N/A
CAS Number 73355-61-0Essential for waste manifest tracking and inventory.
GHS Hazard Class Eye Irrit. 2 (H319)Mandates splash-proof goggles and face shields during handling.
Incompatibilities Strong oxidizing agents, strong basesMust be segregated in waste streams to prevent exothermic reactions.
EPA RCRA Status Unlisted Hazardous WasteMust be managed under Satellite Accumulation Area (SAA) rules.

Standard Operating Procedure (SOP): Step-by-Step Disposal Plan

The overriding principle of laboratory waste management, as established by the National Research Council's Prudent Practices in the Laboratory, is that no experiment should begin without a formulated disposal plan[4].

Step 1: Point-of-Generation Segregation
  • Solid Waste: Collect unreacted powder, contaminated filter paper, and weigh boats in a high-density polyethylene (HDPE) or glass container.

  • Liquid Waste (Solutions): If the compound is dissolved in an organic solvent (e.g., DMSO, methanol, or dichloromethane), collect the solution in a chemically compatible, clearly designated organic waste carboy.

  • Causality Check: Why segregate? The pyridine nitrogen is electron-rich and can undergo violent N-oxidation or combustion if mixed with incompatible strong oxidizing agents (e.g., nitric acid, peroxides)[5]. Maintaining strict segregation prevents unexpected pressurization or thermal events in the waste container.

Step 2: Satellite Accumulation Area (SAA) Management

Under EPA regulations (40 CFR § 262.15), laboratories must manage waste at or near the point of generation[2].

  • Containment: Keep containers tightly closed at all times unless actively adding waste[6].

  • Causality Check: Leaving funnels in waste containers is a common laboratory violation. It violates EPA emission standards by allowing volatile solvent vapors to escape and significantly increases the risk of a catastrophic spill if the container is knocked over.

  • Labeling: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. The label must explicitly list "5-Cyclohexylnicotinic acid" and the specific solvent used, avoiding generic abbreviations[7].

Step 3: Final Contractor Hand-off and Destruction
  • Prohibition of Drain Disposal: Under no circumstances should 5-cyclohexylnicotinic acid be flushed down the drain. Pyridine derivatives resist standard biological degradation in municipal wastewater treatment plants and can exhibit aquatic toxicity.

  • Incineration: Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department. The mandated disposal method for halogen-free organic compounds like this is high-temperature incineration at an approved waste disposal plant[8]. This process completely oxidizes the compound into carbon dioxide, water, and nitrogen oxides (NOx), permanently removing the hazard from the environment.

Spill Response & Immediate Containment

In the event of an accidental release, immediate containment prevents environmental contamination and personnel exposure.

  • Evacuate & Ventilate: Clear the immediate area and ensure local exhaust ventilation (fume hood) is operating at maximum capacity[5].

  • PPE Verification: Don chemical-resistant gloves (Nitrile, minimum 0.11 mm thickness), a lab coat, and safety goggles[8].

  • Mechanical Collection (Solid Spill): Use non-sparking tools to gently sweep the spilled powder. Avoid dry sweeping; lightly moisten the powder with a compatible solvent or water to prevent aerosolization and dust inhalation[9].

  • Chemical Cleaning: Wash the contaminated surface with soap and plenty of water, collecting all washings into the hazardous waste container[5].

Workflow Visualization: Waste Lifecycle

The following diagram illustrates the logical flow of 5-cyclohexylnicotinic acid from generation to final destruction, ensuring a self-validating chain of custody.

WasteFlow Start Waste Generation: 5-Cyclohexylnicotinic Acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solution) Start->Liquid Container1 Seal in Compatible HDPE/Glass Container Solid->Container1 Container2 Segregate from Strong Oxidizers Liquid->Container2 SAA Satellite Accumulation Area (SAA) Container1->SAA Container2->SAA Label Attach RCRA Hazardous Waste Label SAA->Label EHS EHS / Certified Waste Contractor Label->EHS Incineration High-Temperature Incineration EHS->Incineration Final Disposal

Caption: Logical decision matrix for the segregation and disposal of 5-cyclohexylnicotinic acid waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • US Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at:[Link]

  • PENTA Chemicals. Safety Data Sheet: 4-Pyridinecarboxylic acid. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.